molecular formula C14H12F3N5 B4501356 N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4501356
M. Wt: 307.27 g/mol
InChI Key: OJSFTVREGBKJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound known for its unique structure and properties. It belongs to the class of triazolopyridazines, which are heterocyclic compounds containing a triazole ring fused to a pyridazine ring. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Lacks the N-methyl group.

    N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Lacks the N-benzyl group.

    3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Lacks both N-benzyl and N-methyl groups.

Uniqueness

N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the presence of both N-benzyl and N-methyl groups, which enhance its chemical stability and biological activity compared to similar compounds .

Properties

IUPAC Name

N-benzyl-N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5/c1-21(9-10-5-3-2-4-6-10)12-8-7-11-18-19-13(14(15,16)17)22(11)20-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSFTVREGBKJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 3
Reactant of Route 3
N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 5
N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.